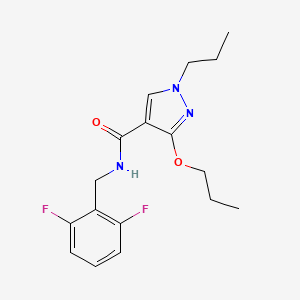
N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21F2N3O2 and its molecular weight is 337.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,6-difluorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a difluorobenzyl group and a propoxy side chain. Its molecular formula is C15H18F2N4O, and it exhibits distinct physicochemical properties that contribute to its biological activity.
Research indicates that pyrazole derivatives often act on various biological targets, including:
- Enzyme Inhibition : Many pyrazoles inhibit specific enzymes such as cyclooxygenases (COX) and kinases, which are critical in inflammatory processes.
- Antitumor Activity : Compounds in this class have shown potential in inducing apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression.
Anticancer Activity
This compound has been evaluated for its anticancer properties. A study demonstrated that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | A549 | 49.85 | Induction of apoptosis |
| B | MCF7 | 0.46 | Inhibition of Aurora-A kinase |
| C | NCI-H460 | 0.39 | Autophagy induction |
These findings suggest that this compound may exhibit similar anticancer effects due to its structural similarities with other active pyrazole compounds .
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 has been documented:
| Compound | Cytokine Inhibition (%) at 10 µM |
|---|---|
| D | TNF-α: 85% |
| E | IL-6: 93% |
Such activities are comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies
- Antitumor Effects : A study involving the synthesis of various pyrazole derivatives found that certain compounds led to significant tumor regression in animal models. The mechanism involved the modulation of apoptotic pathways, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
- Inflammation Models : In vivo studies demonstrated that the compound reduced edema in carrageenan-induced inflammation models, indicating its potential use in treating inflammatory diseases .
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c1-3-8-22-11-13(17(21-22)24-9-4-2)16(23)20-10-12-14(18)6-5-7-15(12)19/h5-7,11H,3-4,8-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSWSROZYWVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













